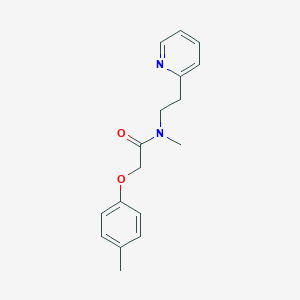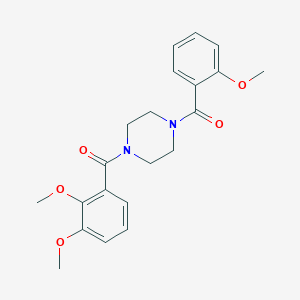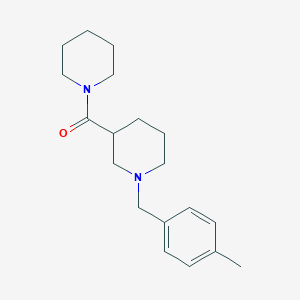![molecular formula C21H29N3O B247366 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole, also known as AZP-531, is a small molecule drug that has been developed for the treatment of obesity and other related metabolic disorders. It is a selective agonist of the melanocortin-4 receptor (MC4R), which is a key regulator of energy homeostasis and appetite.
Mechanism Of Action
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole acts as a selective agonist of the MC4R, which is a key regulator of energy homeostasis and appetite. Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure, resulting in weight loss. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has a higher binding affinity and selectivity for the MC4R compared to other melanocortin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has several biochemical and physiological effects, including a decrease in food intake, an increase in energy expenditure, and an improvement in glucose and lipid metabolism. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in metabolic disorders.
Advantages And Limitations For Lab Experiments
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the MC4R, its well-defined mechanism of action, and its ability to reduce food intake and improve metabolic parameters. However, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and administration.
Future Directions
There are several potential future directions for the research and development of 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new formulations and delivery methods, and the evaluation of its long-term safety and efficacy in clinical trials. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole may also have potential applications in other areas, such as neurodegenerative diseases and cancer. Overall, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole represents a promising therapeutic option for the treatment of obesity and related metabolic disorders.
Synthesis Methods
The synthesis of 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-(1-azepanylcarbonyl)-1-piperidinylmethyl chloride with 1H-indole-3-carbaldehyde, followed by reduction and purification steps. The final product is obtained as a white solid, with a purity of over 99%.
Scientific Research Applications
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been extensively studied in preclinical and clinical trials for the treatment of obesity and related metabolic disorders. In animal models, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been shown to reduce food intake, increase energy expenditure, and improve glucose and lipid metabolism. In human clinical trials, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been shown to reduce body weight, improve insulin sensitivity, and reduce liver fat content.
properties
Product Name |
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
Molecular Formula |
C21H29N3O |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H29N3O/c25-21(24-12-5-1-2-6-13-24)17-8-7-11-23(15-17)16-18-14-22-20-10-4-3-9-19(18)20/h3-4,9-10,14,17,22H,1-2,5-8,11-13,15-16H2 |
InChI Key |
JGFSFURNCWMKBO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)





![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
